2-Methyl-4-(4-phenoxybenzoyl)pyridine
Overview
Description
2-Methyl-4-(4-phenoxybenzoyl)pyridine is a useful research compound. Its molecular formula is C19H15NO2 and its molecular weight is 289.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Materials
- Polyimides Incorporation : A study by Wang et al. (2006) introduced a pyridine-containing aromatic dianhydride monomer for synthesizing new polyimides with pyridine moieties. These polyimides exhibited good solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications.
Corrosion Inhibition
- Schiff Bases as Corrosion Inhibitors : Hegazy et al. (2012) evaluated Schiff bases for their corrosion inhibition efficiency on carbon steel in hydrochloric acid, highlighting the potential of pyridine derivatives in protecting metals from corrosion Hegazy et al. (2012).
Liquid Crystals and Luminescent Materials
- Heterocyclic Pyridine-based Liquid Crystals : Ong et al. (2018) synthesized calamitic liquid crystals with a pyridine core, demonstrating their use in creating materials with specific thermotropic behaviors Ong et al. (2018).
- Luminescent Rhenium(I) Complexes : Li et al. (2012) developed rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands, which exhibited unique blue-green luminescence, useful for developing new photoluminescent materials Li et al. (2012).
Biologically Active Substances and Catalysis
- Iron(III) Complexes as Functional Models : Velusamy et al. (2004) discussed the role of pyridine derivatives in mimicking the activity of catechol dioxygenases, offering insights into the enzymatic reactions Velusamy et al. (2004).
Environmental and Health Applications
- Exposure to Pesticides : Babina et al. (2012) explored the environmental exposure to pesticides in children, indicating the relevance of monitoring pyridine derivatives for public health Babina et al. (2012).
Advanced Functional Polymers
- Novel Fluorescent Polyimides : Huang et al. (2012) synthesized pyridine-containing polyimides that exhibited high solubility, thermal stability, and strong fluorescence, useful for electronic and photonic applications Huang et al. (2012).
Properties
IUPAC Name |
(2-methylpyridin-4-yl)-(4-phenoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-13-16(11-12-20-14)19(21)15-7-9-18(10-8-15)22-17-5-3-2-4-6-17/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQRTOGFBMNHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240057 | |
Record name | (2-Methyl-4-pyridinyl)(4-phenoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-29-1 | |
Record name | (2-Methyl-4-pyridinyl)(4-phenoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methyl-4-pyridinyl)(4-phenoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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